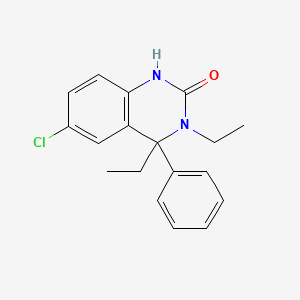![molecular formula C21H24NNaO11 B12517895 Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12517895.png)
Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the chromenyl group and multiple hydroxyl groups makes it a versatile molecule for various chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate typically involves multi-step organic synthesisCommon reagents used in these reactions include acetic anhydride, sodium hydroxide, and various organic solvents .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures high purity and yield of the final product .
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups present in the chromenyl moiety can be reduced to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include alcohols.
- Substitution products vary depending on the substituent introduced .
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a reagent in various organic reactions, including coupling and cyclization reactions .
Biology:
- Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids .
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
- Used in drug development research as a lead compound for designing new pharmaceuticals .
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the formulation of certain cosmetic and personal care products.
作用機序
The mechanism of action of Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s acetamido and hydroxyl groups facilitate binding to active sites of enzymes, potentially inhibiting their activity. The chromenyl moiety may interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.
類似化合物との比較
Coumarin Derivatives: Similar in structure due to the presence of the chromenyl group. Examples include 4-methylumbelliferone and warfarin.
N-acetylglucosamine Derivatives: Share the acetamido and hydroxyl functionalities. Examples include N-acetylglucosamine and N-acetylmuramic acid.
Uniqueness:
- The combination of the chromenyl group with multiple hydroxyl and acetamido groups makes this compound unique in its reactivity and potential applications.
- Its structural complexity allows for diverse interactions with biological targets, setting it apart from simpler analogs.
特性
分子式 |
C21H24NNaO11 |
|---|---|
分子量 |
489.4 g/mol |
IUPAC名 |
sodium;5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C21H25NO11.Na/c1-9-5-16(27)31-15-6-11(3-4-12(9)15)32-21(20(29)30)7-13(25)17(22-10(2)24)19(33-21)18(28)14(26)8-23;/h3-6,13-14,17-19,23,25-26,28H,7-8H2,1-2H3,(H,22,24)(H,29,30);/q;+1/p-1 |
InChIキー |
NNNXBDLJYKMDAI-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




methanone](/img/structure/B12517827.png)




![2-Methoxy-1-oxaspiro[4.5]decan-8-ol](/img/structure/B12517863.png)


![1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide](/img/structure/B12517882.png)


![(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B12517899.png)
